Cas no 22245-98-3 (6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one)

22245-98-3 structure
Productnaam:6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one
CAS-nummer:22245-98-3
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD08059297
CID:250578
PubChem ID:15908314
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- 1(2H)-ISOQUINOLINONE, 3,4-DIHYDRO-6-HYDROXY-
- 6-Hydroxy-3,4-dihydro-2H-isoquilin-1-one
- 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
- 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-ol
- 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone
- 3,4-dihydro-6-hydroxyisoquinolin-1(2H)-one
- 6-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline
- 6-HYDROXY-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
- TYNQFYSVGOMKOS-UHFFFAOYSA-N
- RP22618
- AM807180
- ST2412404
- AB0023513
- FT-0692885
- 6-Hydroxy-3 pound not4-dihydroisoquinolin-1(2H)-one
- MFCD08059297
- Z1198175558
- A23536
- SB35542
- SY066927
- 6-hydroxy- 1-oxo- 1,2,3,4-tetrahydroisoquinoline
- EN300-101592
- DTXSID00579307
- FS-3414
- SCHEMBL1417646
- 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, AldrichCPR
- J-518784
- 6-HYDROXY-3 pound not4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 22245-98-3
- AKOS006284716
- 6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one
-
- MDL: MFCD08059297
- Inchi: 1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12)
- InChI-sleutel: TYNQFYSVGOMKOS-UHFFFAOYSA-N
- LACHT: O=C1C2C([H])=C([H])C(=C([H])C=2C([H])([H])C([H])([H])N1[H])O[H]
Berekende eigenschappen
- Exacte massa: 163.06300
- Monoisotopische massa: 163.063328530g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 193
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.9
- Topologisch pooloppervlak: 49.3
Experimentele eigenschappen
- Dichtheid: 1.283
- Kookpunt: 503°C at 760 mmHg
- Vlampunt: 258.097°C
- Brekindex: 1.604
- PSA: 49.33000
- LogboekP: 1.00690
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H332-H335
- Waarschuwingsverklaring: P280-P305+P351+P338-P310
- Opslagvoorwaarde:Inert atmosphere,2-8°C
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB359474-250 mg |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, 95%; . |
22245-98-3 | 95% | 250 mg |
€182.10 | 2023-07-19 | |
eNovation Chemicals LLC | D211395-5g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 95% | 5g |
$965 | 2024-05-24 | |
Enamine | EN300-101592-0.25g |
6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
22245-98-3 | 95.0% | 0.25g |
$54.0 | 2025-02-21 | |
TRC | H947918-50mg |
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one |
22245-98-3 | 50mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-101592-5.0g |
6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
22245-98-3 | 95.0% | 5.0g |
$366.0 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0106-1g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 96% | 1g |
¥1731.3 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0106-500mg |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 96% | 500mg |
¥1302.85 | 2025-01-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD26530-5g |
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
22245-98-3 | 98% | 5g |
¥4510.0 | 2022-03-01 | |
Fluorochem | 093292-25g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 95% | 25g |
£1636.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843718-250mg |
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
22245-98-3 | 98% | 250mg |
998.00 | 2021-05-17 |
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Gerelateerde literatuur
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
22245-98-3 (6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one) Gerelateerde producten
- 2097941-25-6((2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide)
- 1373546-23-6(2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile)
- 444070-44-4(3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide)
- 1805137-48-7(6-Amino-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine)
- 10136-65-9(2-hydroxy-2,6,6-trimethylbicyclo3.1.1heptan-3-one)
- 928003-17-2(6-(3-Methylphenoxy)-3-pyridinamine)
- 1344846-59-8((2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one)
- 1361664-00-7(5-Chloro-2-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile)
- 2138015-92-4(1-Butanone, 1-(1-amino-8-azaspiro[4.5]dec-8-yl)-2,3,3-trimethyl-)
- 1804200-12-1(4-Methyl-3-(3-oxopropyl)benzoic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:22245-98-3)6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one

Zuiverheid:99%/99%/99%
Hoeveelheid:250mg/1g/5g
Prijs ($):192.0/389.0/548.0